molecular formula C8H11BrClNO2S B2614198 Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride CAS No. 2470280-07-8

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

Cat. No. B2614198
CAS RN: 2470280-07-8
M. Wt: 300.6
InChI Key: CVKYUTAQFLSJBL-RGMNGODLSA-N
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Description

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride, also known as Br-APB, is a chemical compound that has been widely used in scientific research. It is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a range of physiological and pathological processes.

Scientific Research Applications

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been used extensively in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke, and to improve cognitive function in animal models of Alzheimer's disease. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has also been used to study the role of mGluR5 in addiction, anxiety, and depression.

Mechanism Of Action

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride binds selectively to mGluR5, a G protein-coupled receptor that is widely distributed in the brain. Activation of mGluR5 leads to the activation of intracellular signaling pathways, including the phosphoinositide 3-kinase (PI3K) pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways are involved in a range of physiological processes, including synaptic plasticity, neuronal survival, and inflammation.
Biochemical and Physiological Effects:
Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and synaptic plasticity. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has also been shown to increase the expression of the anti-apoptotic protein Bcl-2, which protects neurons from cell death. In addition, Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to decrease the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-1 beta (IL-1beta), which are involved in neuroinflammation.

Advantages And Limitations For Lab Experiments

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several advantages for lab experiments. It is highly selective for mGluR5, which allows for the specific study of this receptor subtype. It is also relatively stable and easy to handle, which makes it suitable for use in a range of experimental settings. However, Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has some limitations. It has a relatively short half-life, which may limit its effectiveness in some experimental paradigms. In addition, it can be difficult to obtain in large quantities, which may limit its use in some experiments.

Future Directions

There are several future directions for research involving Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has shown promise as a neuroprotective agent in animal models of these diseases, and further research is needed to determine its potential therapeutic value. Another area of interest is the role of mGluR5 in addiction and mental health disorders. Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has been shown to have anxiolytic and antidepressant effects in animal models, and further research is needed to determine its potential as a treatment for these disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride, in order to optimize its use in experimental settings.

Synthesis Methods

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride can be synthesized through a multi-step process involving the reaction of 5-bromothiophene-3-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the coupling of the resulting intermediate with (S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. The final product is obtained by treating the intermediate with hydrochloric acid.

properties

IUPAC Name

methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKYUTAQFLSJBL-RGMNGODLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CSC(=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

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